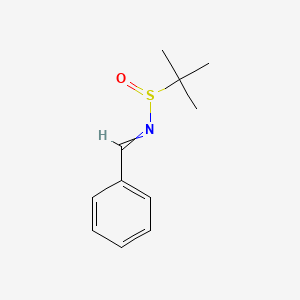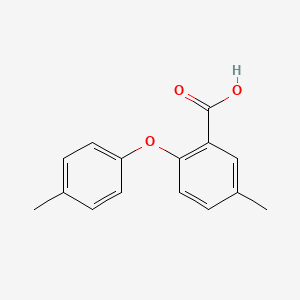
3-(3,4-dimethoxyphenyl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3,4-dimethoxyphenyl)propane-1-thiol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a dimethoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propanethiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with propanethiol in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3,4-dimethoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,4-dimethoxyphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)propane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
3-(3,4-dimethoxyphenyl)propane-1-thiol can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has a similar phenyl ring with methoxy groups but differs in the presence of an amine group instead of a thiol group.
3,4-Dimethoxyphenylacetic acid: This compound has a carboxylic acid group instead of a thiol group, leading to different chemical properties and applications.
3,4-Dimethoxyphenylpropionic acid: Similar to the above, but with a propionic acid group, it is used in different synthetic and biological contexts.
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the thiol group allows for unique interactions with biological molecules and offers opportunities for the development of novel therapeutic agents and materials.
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16O2S/c1-12-10-6-5-9(4-3-7-14)8-11(10)13-2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChIキー |
HLUFDKANEOVICH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCS)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8525687.png)


![8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8525697.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione](/img/structure/B8525699.png)
![3-(4-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525702.png)


